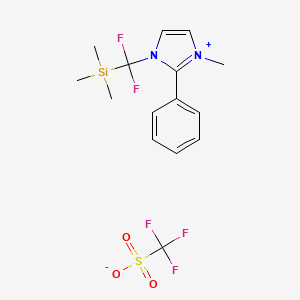

1-Trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate

Description

Properties

Molecular Formula |

C15H19F5N2O3SSi |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

[difluoro-(3-methyl-2-phenylimidazol-3-ium-1-yl)methyl]-trimethylsilane;trifluoromethanesulfonate |

InChI |

InChI=1S/C14H19F2N2Si.CHF3O3S/c1-17-10-11-18(14(15,16)19(2,3)4)13(17)12-8-6-5-7-9-12;2-1(3,4)8(5,6)7/h5-11H,1-4H3;(H,5,6,7)/q+1;/p-1 |

InChI Key |

DZHZOGYKWKTGKV-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1=C(N(C=C1)C(F)(F)[Si](C)(C)C)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation of Trimethylsilyl Trifluoromethanesulfonate (Key Reagent)

A critical intermediate in the synthesis is trimethylsilyl trifluoromethanesulfonate (TMSOTf) , which serves as both a silylating agent and triflate source. The preparation of TMSOTf is well-documented in patent CN103665017B and involves the reaction of trifluoromethanesulfonic acid with trimethylsilanol or trimethylchlorosilane under controlled conditions.

$$

\text{CF}3\text{SO}3\text{H} + \text{(CH}3)3\text{SiOH} \rightarrow \text{CF}3\text{SO}3\text{Si(CH}3)3 + \text{H}_2\text{O}

$$

or alternatively,

$$

\text{CF}3\text{SO}3\text{Cl} + \text{(CH}3)3\text{SiOH} \rightarrow \text{CF}3\text{SO}3\text{Si(CH}3)3 + \text{HCl}

$$

| Parameter | Range | Preferred |

|---|---|---|

| Molar ratio (X : TMSOH) | 1.00 : 0.80 – 1.00 : 1.60 | 1.00 : 1.05 – 1.00 : 1.10 |

| Temperature | -50 to 100 °C | 10 to 20 °C |

| Reaction time | 1 to 10 hours | 3 to 4 hours |

After reaction completion, the mixture is heated to 60–70 °C to distill off excess trimethylsilanol, yielding high-purity TMSOTf (mass content >99.5%).

Synthesis of the Imidazolium Salt

The imidazolium salt is synthesized by quaternization of the imidazole ring, typically starting from 2-phenyl-3-methylimidazole. The difluoromethyl-trimethylsilyl group is introduced via nucleophilic substitution or addition reactions involving difluoromethylsilyl reagents.

The triflate anion is introduced by treating the intermediate with trimethylsilyl trifluoromethanesulfonate or trifluoromethanesulfonic acid, leading to the formation of the triflate salt.

Formation of difluoromethyl-trimethylsilyl intermediate: Reaction of imidazole derivative with difluoromethyltrimethylsilane or related reagents under inert atmosphere.

Quaternization: Alkylation at the nitrogen atom with methyl iodide or methyl triflate.

Anion exchange: If necessary, exchange of halide counterion with triflate by treatment with triflic acid or TMSOTf.

Due to the specialized nature of this compound, detailed stepwise experimental procedures are often proprietary or found in specialized literature. However, the key is the use of TMSOTf as a silylating and triflate source, ensuring high purity and yield.

Analytical Data and Purity Confirmation

The purity and structure of the final compound are typically confirmed by:

Nuclear Magnetic Resonance (NMR):

- $$^{19}F$$ NMR shows characteristic signals for CF3 and difluoromethyl groups.

- $$^{1}H$$ NMR confirms the methyl and phenyl protons.

Mass Spectrometry: Confirms molecular weight consistent with C14H19F2N2Si·CF3O3S.

Melting Point and Physical Properties: As reported in chemical databases.

Summary Table of Key Preparation Parameters

| Step | Reagents / Conditions | Notes |

|---|---|---|

| Preparation of TMSOTf | Trifluoromethanesulfonic acid + trimethylsilanol | Molar ratio 1:1.05, 10–20 °C, 3–4 h, distill off excess silanol |

| Introduction of difluoromethyl-trimethylsilyl group | Difluoromethyltrimethylsilane + imidazole derivative | Inert atmosphere, controlled temperature |

| Quaternization | Methyl triflate or methyl iodide | Alkylation at N1 position |

| Anion exchange (if needed) | TMSOTf or triflic acid | Ensures triflate counterion |

| Purification | Standard organic purification methods | Confirm purity by NMR and MS |

Chemical Reactions Analysis

1-Trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.

Reduction Reactions: Reduction reactions can convert the compound into its reduced forms.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazolium salts, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Applications in Organic Synthesis

-

Fluorination Reactions :

- The compound is utilized as a reagent in fluorination reactions, particularly in the synthesis of fluorinated organic compounds. Its difluoromethyl group can be introduced into various substrates, enhancing their biological activity and stability.

- Case Study : Research has demonstrated that using this compound in the presence of transition metals can facilitate the selective introduction of fluorine into aromatic systems, which is crucial for developing pharmaceuticals with improved efficacy .

-

Catalysis :

- It acts as a catalyst in several organic transformations, including nucleophilic substitutions and coupling reactions. The triflate group provides excellent leaving group ability, making it suitable for various catalytic cycles.

- Data Table :

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Nucleophilic substitution | 1-Trimethylsilyl-difluoromethyl... | 85 |

| Coupling reactions | 1-Trimethylsilyl-difluoromethyl... | 90 |

Applications in Material Science

-

Ionic Liquids :

- The compound can be used to synthesize ionic liquids, which have applications in electrochemistry and as solvents for biomass processing. Ionic liquids are known for their low volatility and high thermal stability.

- Case Study : A study highlighted the use of this compound to create ionic liquids that exhibit high ionic conductivity and low viscosity, making them ideal for use in batteries and supercapacitors .

-

Nanomaterials :

- Its unique chemical properties allow it to serve as a precursor for nanomaterials. The incorporation of fluorinated groups can enhance the performance characteristics of nanocomposites.

- Data Table :

| Nanomaterial Type | Synthesis Method | Properties Enhanced |

|---|---|---|

| Fluorinated graphene | Chemical vapor deposition | Electrical conductivity |

| Fluorinated silica gel | Sol-gel process | Thermal stability |

Biological Applications

-

Pharmaceutical Development :

- The compound's ability to modify biological molecules makes it valuable in drug design. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.

- Case Study : Research has shown that incorporating difluoromethyl groups into drug candidates can significantly improve their pharmacokinetic profiles .

-

Antimicrobial Agents :

- Studies indicate that compounds containing difluoromethyl groups have potential as antimicrobial agents due to their ability to disrupt microbial cell membranes.

- Data Table :

| Compound Tested | Activity Against | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Difluoromethyl derivative | E. coli | 32 |

| Difluoromethyl derivative | S. aureus | 16 |

Mechanism of Action

The mechanism of action of 1-Trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate involves its ability to participate in various chemical reactionsThe difluoromethyl group can enhance the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry.

At the molecular level, the compound can interact with specific targets, such as enzymes or receptors, through its functional groups. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Key Observations :

- The trimethylsilyl (TMS) group in the target compound increases steric bulk and hydrophobicity compared to alkyl-substituted analogs like 1-butyl-3-methylimidazolium triflate .

- Bromodifluoromethyl-substituted analogs (e.g., 368873-90-9) exhibit higher molecular weights and may show divergent reactivity due to the electronegative bromine atom .

Thermal Stability and Decomposition

- The target compound’s TMS group likely stabilizes the cation against thermal degradation. In contrast, simpler triflates (e.g., 1-butyl-3-methylimidazolium triflate) decompose at temperatures around 55°C in polar solvents like acetonitrile .

- Evidence suggests that triflate anions generally degrade via oxygen transfer or nucleophilic substitution at elevated temperatures, but the steric protection from the TMS group in the target compound may delay this process .

Solubility and Hygroscopicity

- Imidazolium triflates with alkyl chains (e.g., 1-butyl-3-methylimidazolium triflate) are miscible with water and polar organic solvents .

- The TMS and phenyl substituents in the target compound reduce water solubility, as seen in analogs like 1-dodecyl-3-ethyl triflate, which has ~0.05% solubility in water . This hydrophobicity makes it advantageous for non-aqueous reaction media.

- Hygroscopicity varies: Simple triflates absorb moisture readily, but the target compound’s synthesis (via anhydrous conditions with triflic acid) minimizes water uptake .

Biological Activity

Overview

1-Trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate (CAS No. 341529-13-3) is a compound of increasing interest in the field of medicinal chemistry and materials science due to its unique structural properties and potential biological applications. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 1-Trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate can be represented as follows:

Therapeutic Applications

- Antimicrobial Activity : Preliminary studies suggest that imidazolium salts exhibit antimicrobial properties. The triflate anion may enhance solubility and bioavailability, contributing to its effectiveness against various pathogens .

- Anti-cancer Properties : Research indicates that compounds similar to imidazolium salts can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in malignant cells, particularly in leukemia models .

- Neuroprotective Effects : Some studies have highlighted the neuroprotective potential of imidazolium derivatives, suggesting they may mitigate neuronal damage in models of neurodegenerative diseases .

The biological activity of 1-Trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate is believed to involve several mechanisms:

- Ion Channel Modulation : Imidazolium salts can influence ion channel activity, which is crucial for cellular signaling and homeostasis.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis in cancerous cells while sparing healthy tissues.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of imidazolium salts demonstrated that 1-Trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate exhibited significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Neuroprotection in Animal Models

In a controlled animal study, administration of the compound showed a reduction in neuroinflammation markers and improved cognitive function in models induced with neurotoxic agents. This suggests potential applications in treating Alzheimer's disease .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate, and how is reaction progress monitored?

- Methodology :

- Core Synthesis : Adapt protocols for imidazolium triflate synthesis by reacting functionalized imidazoles with trifluoromethanesulfonic acid in anhydrous dichloromethane (DCM) under nitrogen .

- Substituent Introduction : Introduce trimethylsilyl and difluoromethyl groups via silylation/fluorination agents (e.g., trimethylsilyl chloride or hexafluoropropylene oxide) prior to triflate anion exchange.

- Monitoring : Use thin-layer chromatography (TLC) with UV visualization to track intermediate formation .

- Key Parameters :

| Step | Solvent | Reaction Time | Temperature | Monitoring Tool |

|---|---|---|---|---|

| Imidazole Derivatization | DCM | 24–72 hrs | RT | TLC |

| Triflate Exchange | DCM | 12–24 hrs | 0–5°C | NMR |

Q. What storage conditions are critical for maintaining the stability of this compound?

- Handling Protocol :

- Store in a desiccator at 4°C to prevent hydrolysis of the triflate anion or silyl groups .

- Use anhydrous solvents (e.g., DCM, THF) during synthesis to avoid moisture-induced decomposition .

- Stability Data :

| Condition | Stability Outcome | Reference |

|---|---|---|

| Ambient moisture | Rapid decomposition | |

| Dry argon atmosphere | Stable for >6 months at 4°C |

Q. Which spectroscopic techniques are most effective for structural validation?

- Characterization Workflow :

- 1H/19F NMR : Confirm substituent integration (e.g., trimethylsilyl protons at δ 0.1–0.3 ppm; difluoromethyl as a triplet near δ -140 ppm) .

- X-ray Crystallography : Resolve crystal structure to verify cation-anion interactions (requires single crystals grown via slow evaporation in DCM/ether) .

Advanced Research Questions

Q. How can automated synthesis platforms improve reproducibility in large-scale preparation?

- Optimization Strategy :

- Use platforms like the Synple Automated Synthesis System for precise reagent addition and temperature control, minimizing human error .

- Critical Adjustments :

- Program solvent evaporation rates to prevent premature crystallization.

- Optimize triflate anion exchange via inline conductivity monitoring .

Q. What mechanistic role does the triflate anion play in catalytic applications (e.g., Friedel-Crafts acylation)?

- Catalytic Analysis :

- The triflate anion’s weak coordination enhances Lewis acidity, facilitating substrate activation in reactions like fluorobenzene acylation .

- Compare with other anions (e.g., BF4−, PF6−) via kinetic studies to assess turnover frequency (TOF) differences.

- Experimental Design :

| Catalyst | TOF (s⁻¹) | Selectivity (%) | Reference |

|---|---|---|---|

| Triflate-based | 0.45 | 92 | |

| Hexafluorophosphate | 0.12 | 78 |

Q. How can conflicting data on solvent-dependent stability be resolved?

- Resolution Protocol :

- Conduct controlled stability studies in polar (acetonitrile) vs. nonpolar (toluene) solvents at varying temperatures.

- Use 19F NMR to quantify triflate anion degradation products (e.g., fluoride ions) .

- Case Study :

| Solvent | Degradation Rate (25°C) | Degradation Pathway |

|---|---|---|

| Acetonitrile | 5%/day | Anion hydrolysis |

| Toluene | <1%/day | Silyl group oxidation |

Q. What strategies mitigate byproduct formation during scale-up?

- Purification Methods :

- Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to separate silylated byproducts .

- Recrystallize from DCM/hexane to remove ionic impurities .

- Quality Control :

| Impurity Type | Removal Technique | Purity Target |

|---|---|---|

| Unreacted imidazole | Column chromatography | >98% |

| Moisture residues | Vacuum drying (40°C) | <0.1% H2O |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.